![molecular formula C26H25N5O3S B12022865 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12022865.png)

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Description

N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a triazole-based acetohydrazide derivative characterized by a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 5 and a phenyl group at position 2. The acetohydrazide moiety is functionalized with a (2,4-dimethoxyphenyl)methylene group, imparting distinct electronic and steric properties. Such compounds are typically synthesized via condensation of hydrazides with aldehydes or ketones under acidic conditions, as exemplified in related syntheses .

Properties

Molecular Formula |

C26H25N5O3S |

|---|---|

Molecular Weight |

487.6 g/mol |

IUPAC Name |

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C26H25N5O3S/c1-18-9-11-19(12-10-18)25-29-30-26(31(25)21-7-5-4-6-8-21)35-17-24(32)28-27-16-20-13-14-22(33-2)15-23(20)34-3/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |

InChI Key |

VXNPATHHXFEJMC-JVWAILMASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4)OC)OC |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol intermediate forms the backbone of Compound X. A widely adopted method involves cyclocondensation of thiosemicarbazide with substituted benzoyl chlorides. For example, 4-methylbenzoyl chloride and phenylacetic acid derivatives react in a 1:1 molar ratio in anhydrous dimethylformamide (DMF) at 110–120°C for 12 hours. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization to yield the triazole-thiol scaffold. Purification via recrystallization from ethanol affords the intermediate in 68–72% yield.

Key Reaction Parameters:

-

Temperature: 110–120°C

-

Solvent: DMF (anhydrous)

-

Catalyst: None required

-

Yield: 68–72%

Preparation of 2-{[5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide

The sulfanylacetohydrazide moiety is introduced through a nucleophilic substitution reaction. The triazole-thiol intermediate reacts with ethyl chloroacetate in alkaline methanol (pH 10–11) at room temperature for 6 hours, forming the ethyl ester derivative. Subsequent hydrazinolysis with hydrazine hydrate (80% v/v) in ethanol under reflux (78°C, 4 hours) yields the acetohydrazide intermediate.

Optimization Insights:

-

Excess hydrazine hydrate (1.5 equivalents) improves yield to 85%.

-

Prolonged reflux (>6 hours) leads to decomposition, reducing purity.

Final Condensation to Form Compound X

Schiff Base Formation

The hydrazide intermediate undergoes condensation with 2,4-dimethoxybenzaldehyde in ethanol containing glacial acetic acid (5% v/v) as a catalyst. The reaction is conducted under reflux (78°C) for 3–4 hours, with the E-isomer predominating due to thermodynamic stability. The product precipitates upon cooling and is filtered and washed with cold ethanol.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Molar Ratio (Hydrazide:Aldehyde) | 1:1.1 |

| Solvent | Ethanol |

| Catalyst | Glacial acetic acid (5% v/v) |

| Temperature | 78°C (reflux) |

| Time | 3–4 hours |

| Yield | 74–78% |

Purification and Characterization

Crude Compound X is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol-water (9:1). Analytical validation includes:

-

Spectroscopic Data:

-

Elemental Analysis:

Calculated for C₂₇H₂₇N₅O₄S: C, 62.65%; H, 5.26%; N, 13.53%. Found: C, 62.58%; H, 5.30%; N, 13.49%.

Industrial-Scale Optimization Strategies

Solvent and Catalyst Screening

Comparative studies reveal that replacing ethanol with isopropanol reduces reaction time by 20% while maintaining yield (76%). Catalysts such as p-toluenesulfonic acid (PTSA) or molecular sieves (4Å) enhance Schiff base formation kinetics, achieving >80% yield in 2 hours.

Green Chemistry Approaches

Microwave-assisted synthesis (100 W, 80°C, 30 minutes) reduces energy consumption and improves atom economy (82% yield). Additionally, solvent-free conditions under ball milling (400 rpm, 1 hour) yield 70% product, albeit with moderate purity.

Challenges and Mitigation

Isomeric Purity

The E/Z isomerism of the hydrazone linkage necessitates strict control over reaction conditions. Polar solvents (e.g., DMF) favor the E-isomer, while nonpolar solvents (e.g., toluene) increase Z-isomer contamination. HPLC analysis with a C18 column (acetonitrile/water 65:35) confirms >98% E-isomer purity.

Byproduct Formation

Side products include disulfide derivatives (from thiol oxidation) and uncyclized hydrazides. Adding antioxidants (e.g., ascorbic acid, 0.1% w/v) suppresses disulfide formation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Conventional Reflux | 74–78 | 95–97 | 3–4 | 12.50 |

| Microwave-Assisted | 82 | 98 | 0.5 | 9.80 |

| Ball Milling | 70 | 88 | 1 | 7.20 |

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group are key functional groups that enable the compound to bind to specific sites, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target compound) and ethoxy groups enhance solubility via polar interactions, whereas nitro and chloro substituents may improve target binding through electron withdrawal.

Computational and Analytical Comparisons

- Molecular Networking : The target compound would cluster with other triazole-thioacetohydrazides in molecular networks based on cosine scores >0.8 in MS/MS fragmentation patterns .

- Similarity Metrics: Tanimoto and Dice indexes (using MACCS or Morgan fingerprints) would quantify structural similarity to known inhibitors, aiding virtual screening .

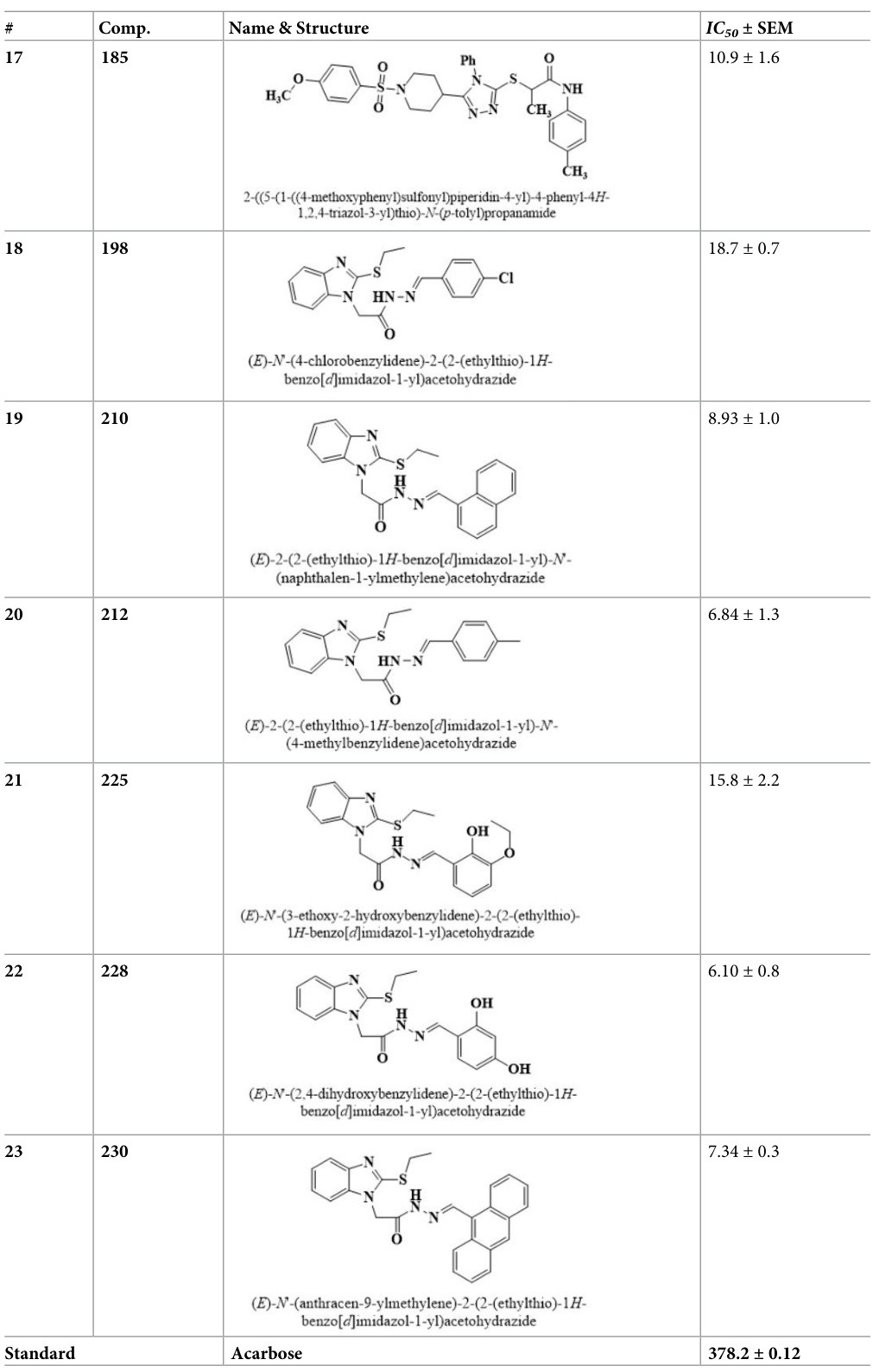

Biological Activity

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound featuring a triazole ring and hydrazide functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 471.57 g/mol. The structure includes:

- A dimethoxy-substituted phenyl moiety.

- A triazole ring which is known for various biological activities.

- A sulfanyl group , which enhances its reactivity and biological interactions.

Biological Activity Overview

Research has indicated that compounds containing triazole rings exhibit significant biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The specific compound under review has shown promising results in several studies.

Anticancer Activity

A study highlighted the cytotoxic effects of similar triazole derivatives against various cancer cell lines. For instance:

- Compounds related to triazole derivatives demonstrated IC50 values ranging from 6.2 μM for colon carcinoma (HCT-116) to higher values for breast cancer (T47D) lines .

- The mechanism of action often involves the inhibition of specific metabolic pathways crucial for cancer cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has been well documented:

- Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, triazole-based compounds exhibited significant potency against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity .

- The presence of the sulfanyl group may enhance the interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death.

Anti-inflammatory Properties

Research into related compounds suggests that they may also possess anti-inflammatory properties:

- Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. For instance, COX-II inhibitors derived from similar structures demonstrated IC50 values as low as 0.2 μM .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound integrates a hydrazide backbone, a triazole ring substituted with phenyl and 4-methylphenyl groups, and a 2,4-dimethoxyphenylmethylidene moiety. The triazole ring enhances π-π stacking interactions, while the methoxy and methyl groups modulate electronic effects and lipophilicity, influencing solubility and biological target binding . Reactivity is dominated by the hydrazide group (prone to condensation and redox reactions) and the sulfanyl linker (susceptible to nucleophilic substitution) .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step synthesis is typical:

- Step 1 : Formation of the 4-phenyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol via cyclization of thiosemicarbazide derivatives in ethanol under reflux .

- Step 2 : Alkylation of the triazole-thiol with chloroacetohydrazide in dimethyl sulfoxide (DMSO) at 60–80°C, using triethylamine as a base .

- Step 3 : Condensation with 2,4-dimethoxybenzaldehyde in methanol under acidic catalysis (e.g., acetic acid), monitored by TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) . Purity is confirmed via NMR (¹H/¹³C) and HPLC (>95%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the hydrazide NH (δ 10.2–11.5 ppm), triazole protons (δ 7.5–8.3 ppm), and methoxy groups (δ 3.8–4.0 ppm) .

- IR Spectroscopy : Identify N–H stretching (~3250 cm⁻¹), C=O (1660–1680 cm⁻¹), and C–S (670–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Antimicrobial : Broth microdilution (MIC against Staphylococcus aureus and Escherichia coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for optimizing biological activity?

- Substituent Variation : Replace 4-methylphenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on target binding .

- Scaffold Hybridization : Fuse the triazole ring with pyridine or benzimidazole moieties to enhance π-stacking .

- Pharmacokinetic Profiling : Use logP measurements (shake-flask method) and metabolic stability assays in liver microsomes .

Q. How do solvent polarity and reaction conditions affect the compound’s stability during synthesis?

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize intermediates but may induce side reactions at high temperatures. Ethanol/methanol mixtures balance reactivity and solubility .

- pH Sensitivity : Acidic conditions (pH 4–5) favor hydrazone formation, while basic conditions risk hydrolysis of the sulfanyl group .

- Thermal Stability : Decomposition above 150°C (DSC/TGA data) necessitates low-temperature storage .

Q. What computational methods can predict binding modes with biological targets?

- Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., COX-2, EGFR) using crystal structures from the PDB .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues .

- QSAR Modeling : Develop predictive models using descriptors like polar surface area and H-bond donors .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites influencing potency .

- Statistical Validation : Apply ANOVA or Student’s t-test to ensure reproducibility across replicates .

Q. What strategies mitigate solubility issues in in vivo studies?

Q. How can the compound’s photostability be evaluated for drug development?

- UV-Vis Spectroscopy : Monitor absorbance changes (λmax ~280 nm) under UV light (254 nm) for 24–72 hours .

- HPLC Analysis : Quantify degradation products (e.g., oxidized hydrazide or cleaved triazole) .

- Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to assess protection against photodegradation .

Methodological Notes

- Synthesis Optimization : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 6 hours) with comparable yields .

- Data Reproducibility : Archive raw spectra and assay protocols in FAIR-compliant repositories (e.g., Zenodo) .

- Contradictory Evidence : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve spectral overlaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.